![molecular formula C31H25NS B14265032 N,N-Diphenyl-4-[2-phenyl-3-(thiophen-2-yl)prop-1-en-1-yl]aniline CAS No. 140859-68-3](/img/no-structure.png)
N,N-Diphenyl-4-[2-phenyl-3-(thiophen-2-yl)prop-1-en-1-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diphenyl-4-[2-phenyl-3-(thiophen-2-yl)prop-1-en-1-yl]aniline: is a complex organic compound that features a combination of phenyl, thiophene, and aniline groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diphenyl-4-[2-phenyl-3-(thiophen-2-yl)prop-1-en-1-yl]aniline typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura reaction for large-scale synthesis. This includes using high-efficiency catalysts and automated reaction systems to ensure consistent yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diphenyl-4-[2-phenyl-3-(thiophen-2-yl)prop-1-en-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: N,N-Diphenyl-4-[2-phenyl-3-(thiophen-2-yl)prop-1-en-1-yl]aniline is used in the synthesis of various organic compounds and as a building block in complex organic synthesis .
Biology and Medicine: It can be used as a precursor for synthesizing biologically active molecules .
Industry: In the industrial sector, this compound can be used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials .
Comparación Con Compuestos Similares
Similar Compounds:
N,N-Diphenyl-4-(2-phenylethynyl)aniline: This compound has a similar structure but features an ethynyl group instead of a thiophene group.
4-(Dimethylamino)phenyldiphenylphosphine: This compound has a similar phenyl and aniline structure but includes a phosphine group.
Uniqueness: N,N-Diphenyl-4-[2-phenyl-3-(thiophen-2-yl)prop-1-en-1-yl]aniline is unique due to the presence of the thiophene group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and OLEDs .
Propiedades
| 140859-68-3 | |
Fórmula molecular |
C31H25NS |
Peso molecular |
443.6 g/mol |
Nombre IUPAC |
N,N-diphenyl-4-(2-phenyl-3-thiophen-2-ylprop-1-enyl)aniline |
InChI |
InChI=1S/C31H25NS/c1-4-11-26(12-5-1)27(24-31-17-10-22-33-31)23-25-18-20-30(21-19-25)32(28-13-6-2-7-14-28)29-15-8-3-9-16-29/h1-23H,24H2 |
Clave InChI |
AXTWHSFYMPYCOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


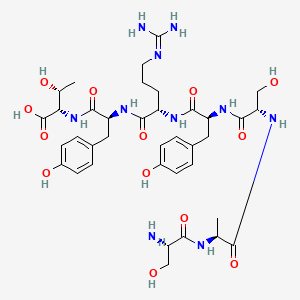
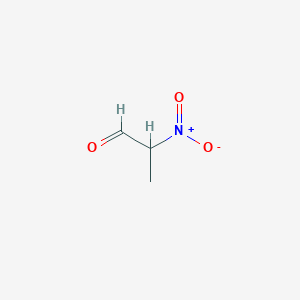

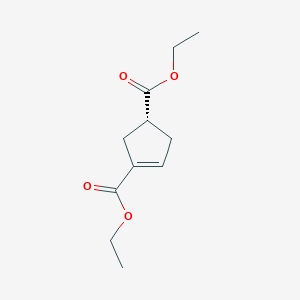
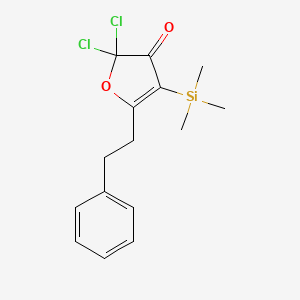


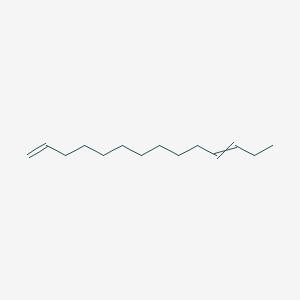
![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxy-propanoyl]amino]-3-hydroxy-butanoyl]amino]-4-methyl-pentanoyl]amino]-4-oxo-butanoyl]amino]-3-phenyl-propanoic acid](/img/structure/B14265016.png)
